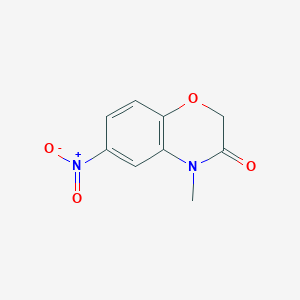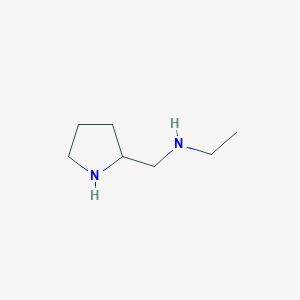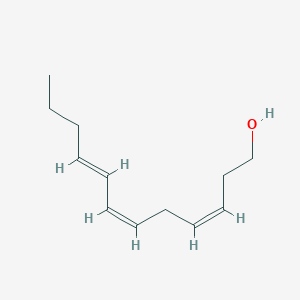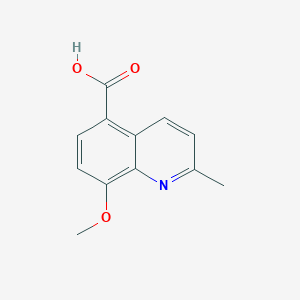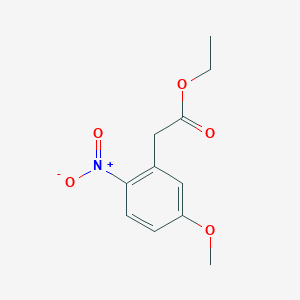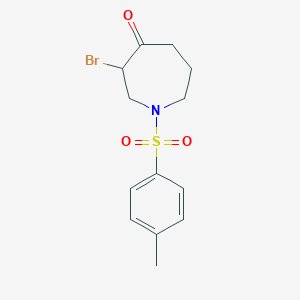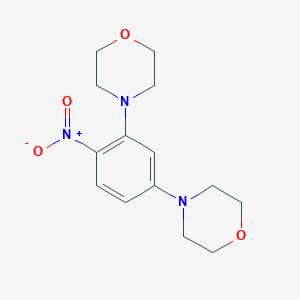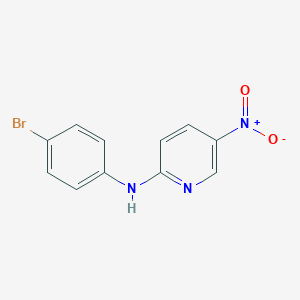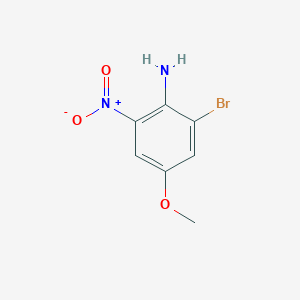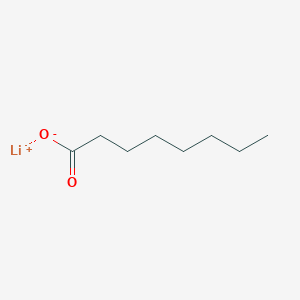
Lithium octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium octanoate, also known as lithium caprylate, is an organometallic compound with the chemical formula LiO₂C(CH₂)₆CH₃. It is a lithium salt of octanoic acid (caprylic acid). This compound is part of a broader class of organometallics, which are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .
Mechanism of Action
Target of Action
Lithium Octanoate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits GSK-3, which has a wide range of effects, including axis development in embryos, cell and tissue differentiation, neurogenesis, osteogenesis, and control of apoptosis . This results in neuroprotection and an attenuation of cognitive deficits . Lithium also reduces excitatory neurotransmission while increasing GABA or inhibitory neurotransmission .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the cycle of neurotransmission and alters gene transcription . It also impacts the mitochondrial function, improving it via its role in phospholipid metabolism and inositol depletion .
Pharmacokinetics
Lithium, in general, is known to be excreted solely by the kidney Therefore, patients with renal failure are at increased risk for adverse effects
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have neuroprotective effects, reducing cognitive deficits . It also plays a significant role in mitochondrial function, influencing energy production and oxidative stress . Furthermore, lithium impacts proteins involved in the processing of APP, suggesting a possible involvement in Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . This is because lithium accumulates in the food chain, impacting ecosystems and human health . Therefore, the environmental context is crucial when considering the use and impact of this compound.
Biochemical Analysis
Molecular Mechanism
Lithium ions are known to interfere with a large number of cellular processes and modulate the expression of hundreds of genes
Temporal Effects in Laboratory Settings
Lithium compounds are generally stable under normal conditions .
Dosage Effects in Animal Models
There is limited information available on the effects of lithium octanoate at different dosages in animal models. Lithium has been studied extensively in animal models, and its effects can vary with dosage .
Metabolic Pathways
Lithium is known to interfere with several cellular signaling pathways, including adenylate cyclase, eicosanoid formation, phosphoinositol, and glycogen synthase .
Transport and Distribution
Lithium ions are known to be transported across cell membranes via various transporters .
Subcellular Localization
Lithium ions are known to influence various subcellular processes, including those in the mitochondria and endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium octanoate can be synthesized through a reaction between lithium hydroxide (LiOH) and octanoic acid (C₇H₁₅COOH). The reaction typically occurs in an aqueous medium, where lithium hydroxide is dissolved in water and then reacted with octanoic acid. The reaction proceeds as follows:
LiOH+C7H15COOH→LiO2C(CH2)6CH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with octanoic acid. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the product. The reaction conditions typically involve heating the mixture to around 60-70°C and maintaining it under reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other by-products.
Reduction: Although less common, this compound can be reduced under specific conditions, leading to the formation of lithium alkoxides.
Substitution: this compound can participate in substitution reactions, where the octanoate group is replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt).
Major Products Formed:
Oxidation: Lithium carbonate (Li₂CO₃), carbon dioxide (CO₂).
Reduction: Lithium alkoxides.
Substitution: Various lithium salts depending on the substituent introduced.
Scientific Research Applications
Lithium octanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of thin films, as a precursor in the manufacturing of lithium-based materials, and in the formulation of lubricants and greases
Comparison with Similar Compounds
Lithium acetate (LiO₂CCH₃): Another lithium salt of a carboxylic acid, used in similar applications but with different chemical properties.
Lithium stearate (LiO₂C(CH₂)₁₆CH₃): A lithium salt of a longer-chain fatty acid, commonly used as a thickening agent in lubricants and greases.
Lithium carbonate (Li₂CO₃): Widely used in the treatment of bipolar disorder and as a precursor in the production of other lithium compounds.
Uniqueness of Lithium Octanoate: this compound is unique due to its specific chain length and the properties conferred by the octanoate group. This makes it particularly useful in applications requiring a balance between hydrophobic and hydrophilic properties, such as in the formulation of specialty chemicals and materials .
Properties
CAS No. |
16577-52-9 |
|---|---|
Molecular Formula |
C8H16LiO2 |
Molecular Weight |
151.2 g/mol |
IUPAC Name |
lithium;octanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
InChI Key |
JZNCZMYNMUBFOD-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCCC(=O)[O-] |
Isomeric SMILES |
[Li+].CCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li].CCCCCCCC(=O)O |
Key on ui other cas no. |
16577-52-9 |
Pictograms |
Irritant |
Related CAS |
124-07-2 (Parent) |
Synonyms |
caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the NMR diffusion method provide insights into the behavior of Lithium octanoate in solution?
A1: this compound, like other surfactants, can self-assemble into aggregates in solution. The NMR diffusion method is particularly insightful for studying these systems. This technique measures the diffusion coefficients of molecules, which are directly related to their size and shape in solution. [] By analyzing the diffusion behavior of this compound, researchers can glean information about:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


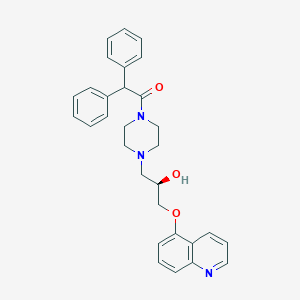
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
